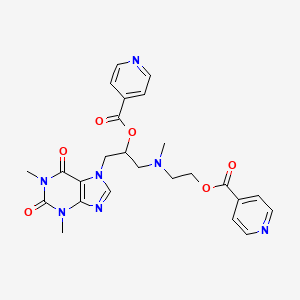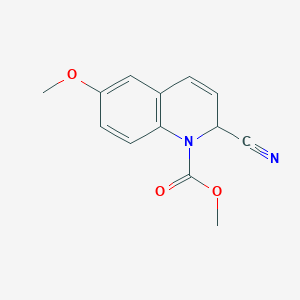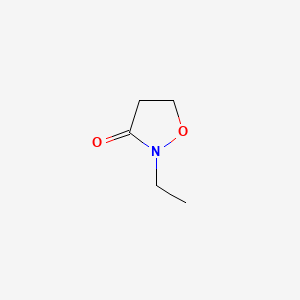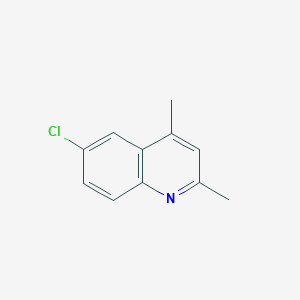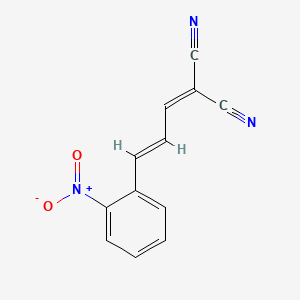
(2-Nitrocinnamylidene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Nitrocinnamylidene)malononitrile is an organic compound known for its unique chemical structure and reactivity. It is a derivative of malononitrile, which is a valuable building block in organic synthesis. The compound is characterized by the presence of a nitro group, a cinnamylidene moiety, and two cyano groups, making it highly reactive and versatile in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Nitrocinnamylidene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting benzaldehyde derivatives with malononitrile in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as hydrotalcites can be employed to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: (2-Nitrocinnamylidene)malononitrile undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted derivatives, such as amino, nitroso, and thiol-substituted compounds .
Scientific Research Applications
(2-Nitrocinnamylidene)malononitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Nitrocinnamylidene)malononitrile involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the nitro and cyano groups, which can participate in electron transfer and nucleophilic addition reactions. These interactions can lead to the formation of reactive intermediates that can modify biological macromolecules, such as proteins and nucleic acids .
Comparison with Similar Compounds
Malononitrile: A simpler analog without the nitro and cinnamylidene groups.
Benzylidenemalononitrile: Similar structure but lacks the nitro group.
Cinnamylidenemalononitrile: Similar structure but lacks the nitro group.
Uniqueness: (2-Nitrocinnamylidene)malononitrile is unique due to the presence of both the nitro and cinnamylidene groups, which confer distinct reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in chemistry, biology, and industry .
Properties
CAS No. |
41122-42-3 |
|---|---|
Molecular Formula |
C12H7N3O2 |
Molecular Weight |
225.20 g/mol |
IUPAC Name |
2-[(E)-3-(2-nitrophenyl)prop-2-enylidene]propanedinitrile |
InChI |
InChI=1S/C12H7N3O2/c13-8-10(9-14)4-3-6-11-5-1-2-7-12(11)15(16)17/h1-7H/b6-3+ |
InChI Key |
KWNBVBVINZVSFN-ZZXKWVIFSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C=C(C#N)C#N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=C(C#N)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


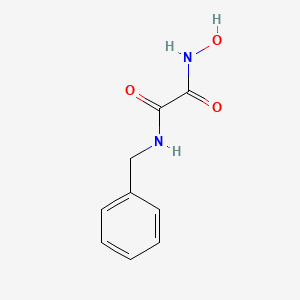
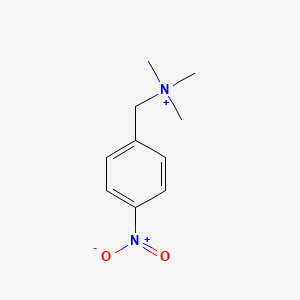
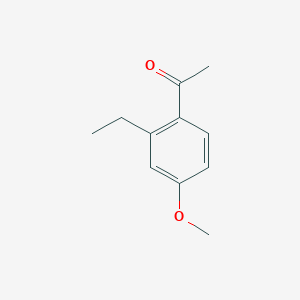
![(E)-1-(4-Fluorophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine](/img/structure/B14653482.png)
![(E,E)-N,N'-(Dodecane-1,12-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14653485.png)
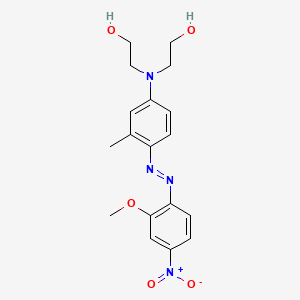

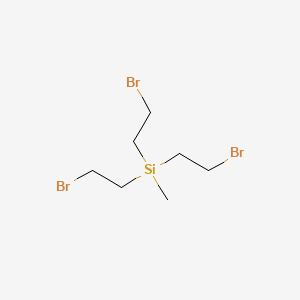
![ethyl 5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B14653508.png)
![1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene](/img/structure/B14653512.png)
